molecular formula C22H26ClN3O2 B13731150 4(1H)-Quinazolinone, 2,3-dihydro-1-(piperidinoacetyl)-3-(p-tolyl)-, hydrochloride CAS No. 20887-16-5

4(1H)-Quinazolinone, 2,3-dihydro-1-(piperidinoacetyl)-3-(p-tolyl)-, hydrochloride

Cat. No.: B13731150
CAS No.: 20887-16-5
M. Wt: 399.9 g/mol
InChI Key: LANUMOOLGLLMHD-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-1-(piperidinoacetyl)-3-(p-tolyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of a piperidinoacetyl group and a p-tolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(piperidinoacetyl)-3-(p-tolyl)-, hydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidinoacetyl Group: The piperidinoacetyl group is introduced via acylation reactions, where the quinazolinone core is reacted with piperidinoacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the p-Tolyl Group: The p-tolyl group is typically introduced through a Friedel-Crafts alkylation reaction, where the quinazolinone core is reacted with p-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 2,3-dihydro-1-(piperidinoacetyl)-3-(p-tolyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinoacetyl or p-tolyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced forms of the original compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4(1H)-Quinazolinone, 2,3-dihydro-1-(piperidinoacetyl)-3-(p-tolyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(piperidinoacetyl)-3-(p-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinazolinone: The parent compound with a similar core structure but lacking the piperidinoacetyl and p-tolyl groups.

    2,3-Dihydroquinazolinone: A reduced form of quinazolinone with similar biological activities.

    Piperidinoacetyl Derivatives: Compounds with the piperidinoacetyl group but different core structures.

Uniqueness

4(1H)-Quinazolinone, 2,3-dihydro-1-(piperidinoacetyl)-3-(p-tolyl)-, hydrochloride is unique due to the combination of the quinazolinone core, piperidinoacetyl group, and p-tolyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

20887-16-5

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

3-(4-methylphenyl)-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C22H25N3O2.ClH/c1-17-9-11-18(12-10-17)24-16-25(20-8-4-3-7-19(20)22(24)27)21(26)15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H

InChI Key

LANUMOOLGLLMHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCCCC4.Cl

Origin of Product

United States

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